6-(3,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
The compound “6-(3,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a phenyl ring with two fluorine substitutions, and a methylthio group. The exact structure and the positions of these groups would depend on the specifics of the synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atoms might increase its stability and influence its interactions with other molecules .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of pyrimidin-4(3H)-one derivatives, including those substituted with difluorophenyl and methylthio groups, has been a topic of interest due to their promising chemical and biological properties. Snieckus et al. (2014) reported on the synthesis of pyrimido[4,5-d]pyrimidine dithione derivatives, starting from commercially available precursors, highlighting the compound's synthetic accessibility and potential as a scaffold for further chemical modifications (Snieckus, 2014). Similarly, Dabiri et al. (2007) described a microwave-assisted one-pot synthesis method for pyrimido(4,5-d)pyrimidine derivatives, emphasizing the efficiency of synthesis and the potential for chemical diversity (Dabiri, 2007).
Biological and Pharmacological Applications
The derivatives of 6-(3,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one have been explored for their biological and pharmacological potential. Hafez et al. (2017) synthesized a series of novel thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activity against various human cancer cell lines, suggesting the compound's relevance in anticancer drug development (Hafez, 2017). Another study by Luo et al. (2017) focused on the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, showing good herbicidal activities, indicating potential applications in agriculture (Luo, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(3,4-difluorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2OS/c1-17-11-14-9(5-10(16)15-11)6-2-3-7(12)8(13)4-6/h2-5H,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEOQQIWEUYHME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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